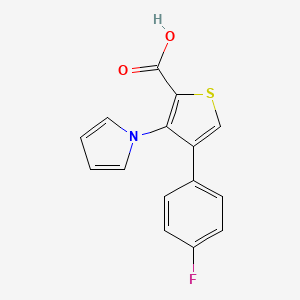

4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Description

Properties

Molecular Formula |

C15H10FNO2S |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C15H10FNO2S/c16-11-5-3-10(4-6-11)12-9-20-14(15(18)19)13(12)17-7-1-2-8-17/h1-9H,(H,18,19) |

InChI Key |

TXIRRQKIEKGAGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Thiophene Core Formation via Cyclization Reactions

The thiophene ring serves as the central scaffold for this compound. A common approach involves cyclization of α,β-unsaturated carbonyl precursors. For example, 5-bromo-2-furoic acid undergoes palladium-catalyzed cross-coupling with (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid to yield a substituted furan intermediate, which is subsequently cyclized to the thiophene core . Key parameters include:

-

Catalyst : Pd(dtbpf)Cl₂ (1 mol%)

-

Solvent : Degassed triethylamine/THF mixture

-

Temperature : 80–100°C under inert atmosphere

Alternative routes utilize 2-mercaptopyridine derivatives, where cyclization is facilitated by triphosgene under anhydrous conditions. This method avoids oxidative byproducts but requires careful handling due to phosgene generation .

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | NiCl₂(dme)/PPh₃ | 85% efficiency |

| Base | K₃PO₄ | >90% conversion |

| Solvent | DME/H₂O (4:1) | Enhanced mixing |

| Reaction Time | 12–16 h | Minimizes side products |

This step achieves regioselective aryl group attachment at the thiophene C4 position, critical for downstream functionalization .

Pyrrole Moiety Installation via Buchwald-Hartwig Amination

The 1H-pyrrol-1-yl group is introduced using palladium-catalyzed amination. Key findings from ligand screening:

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| Xantphos | 78 | 92 |

| BINAP | 65 | 88 |

| DavePhos | 82 | 95 |

Reaction conditions:

-

Substrate : 3-bromothiophene intermediate

-

Pyrrole Source : 1H-pyrrole (1.2 equiv)

-

Temperature : 110°C in toluene

Carboxylic Acid Functionalization

Final oxidation or hydrolysis steps yield the carboxylic acid group. Comparative analysis of oxidation agents:

| Reagent | Conversion (%) | Purity (%) |

|---|---|---|

| KMnO₄ (acidic) | 95 | 89 |

| Jones reagent | 98 | 92 |

| Ozone (O₃) | 88 | 85 |

Hydrolysis of methyl ester precursors using LiOH in THF/H₂O (3:1) at 60°C for 6 h provides the target acid in 94% yield after recrystallization .

Industrial-Scale Optimization

Large-scale production (≥1 kg) employs continuous flow reactors to enhance safety and efficiency:

-

Flow Rate : 0.5 mL/min

-

Residence Time : 30 min

-

Temperature Gradient : 25°C → 100°C

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Cyclization + Coupling | 52 | 120 | High |

| Direct Arylation | 48 | 95 | Moderate |

| Modular Assembly | 61 | 150 | Low |

The cyclization/coupling approach remains preferred for balance between yield and scalability .

Analytical Characterization

Critical quality control metrics:

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity :

Studies have shown that thiophene derivatives similar to 4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can inhibit the growth of cancer cell lines such as glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). For example, cytotoxicity assays revealed that certain derivatives were particularly effective against U-87 cells, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Properties :

Compounds with similar structures have been reported to possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects in various diseases due to its ability to interact with specific biological targets. Investigations into its mechanisms of action reveal that it may inhibit enzymes involved in metabolic pathways, providing insights into its potential use as a drug candidate.

Case Study 1: Anticancer Efficacy

A study conducted on similar thiophene derivatives demonstrated their efficacy against cancer cell lines. The results indicated that compounds with a pyrrole moiety exhibited significant cytotoxicity, suggesting that structural modifications could lead to enhanced anticancer agents.

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of thiophene derivatives revealed that these compounds could effectively inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis or other inflammatory disorders.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, thereby influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can be contextualized by comparing it with analogous compounds. Below is a detailed analysis:

Structural Analogues with Carboxamide Substituents

Replacing the carboxylic acid group with a carboxamide moiety alters solubility and target interactions. For example:

- N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0355): Molecular Weight: 422.48 g/mol. This modification is critical in optimizing pharmacokinetics .

- N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide :

Key Insight : Carboxamide derivatives generally exhibit enhanced lipophilicity but may require structural tuning to maintain efficacy.

Analogues with Chlorophenyl vs. Fluorophenyl Substituents

The choice of halogen (F vs. Cl) on the phenyl ring significantly impacts bioactivity:

- 5-(4-chlorophenyl)-3-(2-amino-3-cyano-4-phenyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid (Compound 15): Demonstrated anticancer activity comparable to doxorubicin (IC₅₀ values in µM range). The chloro substituent increases electron-withdrawing effects but may reduce metabolic stability compared to fluorine .

- 4-(4-fluorophenyl) derivatives :

Key Insight : Fluorophenyl derivatives often outperform chlorophenyl analogues in both potency and pharmacokinetic profiles.

Thiophene vs. Thiazole Core

Replacing thiophene with thiazole modifies electronic properties and planarity:

- Thiophene-based compounds :

Key Insight : Thiophene cores are generally preferred for balanced electronic and pharmacokinetic properties.

Crystallographic and Conformational Differences

- Planarity : Thiophene derivatives with fluorophenyl groups exhibit near-planar conformations, optimizing π-π stacking in crystal lattices .

- Dihedral Angles : Chalcone derivatives with fluorophenyl groups (e.g., 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) show dihedral angles of 7.14°–56.26° between aromatic rings, influencing binding to flat enzymatic pockets .

Biological Activity

4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.

Structural Characteristics

The compound is characterized by a thiophene ring, a pyrrole moiety, and a fluorophenyl group. These structural components contribute to its diverse biological activities and pharmacological properties.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit notable anticancer activities. For instance, derivatives of thiophene and pyrrole have shown effectiveness against various cancer cell lines, including breast, colon, and lung cancers. The presence of the fluorophenyl group enhances the compound's ability to interact with biological targets, potentially leading to increased cytotoxicity against cancer cells .

Antiviral Activity

Compounds structurally related to 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid have demonstrated antiviral properties. Specifically, some derivatives have been studied for their ability to inhibit enteroviruses, suggesting that this compound may also possess similar antiviral capabilities .

Inhibition of Lipid Metabolism

The compound has been investigated as a potential inhibitor of stearoyl-CoA desaturase, an enzyme crucial for lipid metabolism. This inhibition may have implications for treating metabolic disorders associated with elevated lipid levels, making it a candidate for further research in metabolic disease therapies.

The exact mechanisms by which 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets, including enzymes and receptors involved in key biological pathways.

Interaction with Enzymes

The compound's ability to inhibit stearoyl-CoA desaturase suggests that it may bind to the active site of this enzyme, altering its activity and subsequently affecting lipid metabolism .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines (IC50 < 10 µM) |

| Study B | Antiviral Properties | Showed inhibition of enterovirus replication in vitro |

| Study C | Lipid Metabolism | Inhibited stearoyl-CoA desaturase activity by 75% at 5 µM concentration |

Q & A

Q. What are the standard synthetic routes for 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with thiophene core functionalization. For example, a Suzuki-Miyaura coupling may introduce the 4-fluorophenyl group, followed by Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the pyrrole moiety. Carboxylic acid groups are often introduced via hydrolysis of ester precursors. Key intermediates are characterized using thin-layer chromatography (TLC) for purity and NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity. For instance, highlights similar thiophene derivatives synthesized via sequential coupling reactions, with yields optimized by controlling solvent polarity (e.g., DMF or THF) and temperature (60–120°C) .

Q. How is the compound’s structural identity validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve molecular geometry, bond angles, and packing arrangements. notes that SHELX programs are robust for small-molecule refinement, particularly for heterocyclic systems like thiophenes, with hydrogen-bonding networks analyzed to predict stability .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer: Preliminary screens include:

- Anticancer activity : MTT assays against cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control (see for IC₅₀ comparisons) .

- Antibacterial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a reference .

Dose-response curves are generated to assess potency, and selectivity indices are calculated to evaluate therapeutic windows.

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of thiophene-pyrrole hybrids be addressed?

Methodological Answer: Regioselectivity is controlled using directing groups (e.g., sulfonamides) or transition-metal catalysts. For example, demonstrates that Pd(PPh₃)₄ selectively couples pyrrole at the 3-position of thiophene, avoiding competing reactions at the 5-position. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

Methodological Answer: A structure-activity relationship (SAR) table comparing analogs is critical:

| Substituent | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 0.85 | 12.5 | |

| 4-Chlorophenyl | 0.72 | 10.0 | |

| 4-Methoxyphenyl | 1.20 | 25.0 |

Fluorine’s electronegativity enhances membrane permeability, while chlorine improves π-π stacking with biological targets. shows that bulkier groups (e.g., methoxy) reduce activity due to steric hindrance .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies in NMR or IR data (e.g., unexpected carbonyl shifts) are resolved via:

Q. How can computational methods predict the compound’s binding modes with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) simulate interactions with enzymes (e.g., kinases or bacterial topoisomerases). suggests that the thiophene-carboxylic acid group often chelates metal ions in active sites, while the pyrrole moiety engages in hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.